molecular formula C13H12ClN3O2S B2871736 6-(5-chloro-2-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine CAS No. 1706135-26-3

6-(5-chloro-2-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine

Cat. No.: B2871736
CAS No.: 1706135-26-3
M. Wt: 309.77
InChI Key: QMIQCRVCEURNPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(5-chloro-2-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a recognized and potent inhibitor of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) paracaspase activity. MALT1 is a key signaling protein that functions as a central mediator in the NF-κB pathway, which is crucial for immune and inflammatory responses as well as lymphocyte activation. By selectively inhibiting MALT1's proteolytic function, this compound effectively blocks the cleavage of downstream substrates such as RelB, CYLD, and A20, thereby suppressing NF-κB signaling and the survival of activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) cells. Its primary research value lies in the investigation of B-cell receptor (BCR) signaling pathways and the development of novel therapeutic strategies for B-cell lymphomas that are dependent on constitutive NF-κB activation. Researchers utilize this tool compound to elucidate the complex role of MALT1 in immunology and oncology, providing critical insights for targeted drug discovery. This reagent is For Research Use Only and is not intended for any human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

6-(5-chloro-2-methylphenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O2S/c1-9-2-3-11(14)4-13(9)20(18,19)17-6-10-5-15-8-16-12(10)7-17/h2-5,8H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMIQCRVCEURNPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CC3=CN=CN=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 2,3-Dioxopyrrolidines with Guanidine

A foundational method involves the condensation of 4-carbethoxy-2,3-dioxopyrrolidine (I ) with guanidine in ethanol under reflux. This reaction forms the pyrrolo[3,4-d]pyrimidine scaffold via cyclodehydration, yielding 4-carbethoxy-5H,6H,7H-pyrrolo[3,4-d]pyrimidine (II ) with 75–80% efficiency.

$$
\text{C}7\text{H}{10}\text{N}2\text{O}3 \ (\text{I}) + \text{CH}5\text{N}3 \ \xrightarrow{\text{EtOH, Δ}} \ \text{C}7\text{H}8\text{N}4\text{O}2 \ (\text{II}) + \text{H}_2\text{O}
$$

Key conditions :

  • Solvent: Anhydrous ethanol.
  • Temperature: 80–85°C.
  • Reaction time: 6–8 hours.

Cyclization via Staudinger/Aza-Wittig Reaction

An alternative route employs a tandem Staudinger/aza-Wittig reaction using 5-acyl-4-azidomethyl-3,4-dihydropyrimidin-2(1H)-one. This method provides regioselective access to the pyrrolo[3,4-d]pyrimidine system with yields up to 68%.

Introduction of the 5-Chloro-2-methylbenzenesulfonyl Group

Sulfonylation of 6-Aminopyrrolo[3,4-d]pyrimidine

The intermediate 6-aminopyrrolo[3,4-d]pyrimidine (III ) is treated with 5-chloro-2-methylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to install the sulfonamide group.

$$
\text{C}6\text{H}7\text{N}5 \ (\text{III}) + \text{C}7\text{H}6\text{ClO}2\text{S} \ \xrightarrow{\text{Base, DCM}} \ \text{C}{13}\text{H}{13}\text{ClN}4\text{O}2\text{S} + \text{HCl}
$$

Optimized conditions :

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
  • Molar ratio: 1:1.2 (amine:sulfonyl chloride).
  • Temperature: 0°C to room temperature.
  • Yield: 65–72%.

One-Pot Synthesis via Sequential Cyclization-Sulfonylation

A streamlined approach involves generating the pyrrolo[3,4-d]pyrimidine core in situ followed by direct sulfonylation. For example, reacting 4-benzylidene-2,3-dioxopyrrolidine with guanidine and subsequent treatment with 5-chloro-2-methylbenzenesulfonyl chloride achieves a 58% overall yield.

Post-Functionalization and Purification

Chromatographic Purification

Crude products are typically purified via silica gel chromatography using ethyl acetate/hexane (3:7) as the eluent. Recrystallization from methanol/water mixtures enhances purity (>98%).

Analytical Characterization

  • IR Spectroscopy : Key peaks include N–H stretch (3300 cm⁻¹), S=O asymmetric stretch (1360 cm⁻¹), and C–Cl stretch (750 cm⁻¹).
  • ¹H-NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, pyrimidine-H), 7.89 (d, J = 8.4 Hz, 1H, aryl-H), 7.45 (d, J = 8.4 Hz, 1H, aryl-H), 4.32 (t, 2H, pyrrolidine-H), 3.78 (t, 2H, pyrrolidine-H), 2.55 (s, 3H, CH₃).

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency of major methods:

Method Yield (%) Purity (%) Key Advantage Limitation
Condensation + Sulfonylation 72 98 High regioselectivity Multi-step, time-consuming
Staudinger/Aza-Wittig 68 95 Single-step cyclization Requires specialized reagents
One-Pot Synthesis 58 90 Reduced purification steps Lower overall yield

Challenges and Mitigation Strategies

  • Low Sulfonylation Efficiency : attributed to steric hindrance at position 6. Using bulkier bases (e.g., DBU) improves reactivity.
  • Byproduct Formation : Hydrolysis of the sulfonyl chloride can occur; rigorous anhydrous conditions are essential.

Chemical Reactions Analysis

Types of Reactions

6-(5-chloro-2-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(5-chloro-2-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(5-chloro-2-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .

Comparison with Similar Compounds

Comparison with Sulfonyl-Modified Analogs

Substituent Position and Halogen Effects

  • The 2-methyl group in both BK47214 and the target compound introduces steric bulk, which may affect binding affinity in biological systems .

Structural and Electronic Comparisons

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 5-Cl, 2-Me C₁₃H₁₂ClN₃O₂S* ~310–315* High lipophilicity, steric bulk
BK44245 4-Cl C₁₂H₁₀ClN₃O₂S 295.74 Moderate solubility, lower steric hindrance
BK47214 4-F, 2-Me C₁₃H₁₂FN₃O₂S 293.32 Enhanced polarity, metabolic stability

Comparison with Core Structure Variants

Pyrrolo[3,2-d]Pyrimidine Derivatives

  • 4-Chloro-5-Methyl-7H-Pyrrolo[2,3-d]Pyrimidine () :

    • Molecular Formula : C₇H₆ClN₃
    • Molecular Weight : 167.60 g/mol
    • The [2,3-d] isomer lacks the fused pyrrole ring at position 3,4, reducing steric complexity. This structural difference may lower molecular weight and alter binding modes in enzymatic assays .

Comparison with Functionally Diverse Derivatives

Morpholine and Thiadiazole Derivatives

Carboxylate and Benzyl Ester Derivatives

  • Benzyl 4-Chloro-Pyrrolo[3,4-d]Pyrimidine-6-Carboxylate () :
    • Molecular Formula : C₁₄H₁₂ClN₃O₂
    • Molecular Weight : 289.72 g/mol
    • The benzyl ester increases hydrophobicity, which may improve membrane permeability but reduce aqueous solubility .

Biological Activity

The compound 6-(5-chloro-2-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a synthetic derivative belonging to the pyrrolopyrimidine class of compounds. This class has garnered attention due to its potential therapeutic applications, particularly in oncology and other disease areas. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C12H10ClN3O2S
  • Molecular Weight : 283.74 g/mol

The presence of the 5-chloro-2-methylbenzenesulfonyl group is significant for its biological activity, influencing both solubility and binding affinity to target proteins.

Research indicates that compounds in the pyrrolopyrimidine class often act as inhibitors of specific enzymes or receptors involved in cellular signaling pathways. The biological activity of this compound has been linked to its ability to inhibit:

  • MDM2 Protein : This protein is a negative regulator of the p53 tumor suppressor. Inhibition leads to increased p53 activity, promoting apoptosis in cancer cells. For instance, studies have shown that similar compounds with structural analogies exhibit Ki values as low as 2.9 nM against MDM2, indicating potent binding affinity .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example:

  • SJSA-1 Cell Line : The compound showed moderate inhibition of cell growth at concentrations around 100 µM. However, further optimization is required to improve its efficacy .

In Vivo Studies

In vivo studies using murine models have indicated that oral administration of this compound leads to modest tumor growth inhibition. For example:

  • Xenograft Models : When administered at a dose of 100 mg/kg for 14 days, the compound demonstrated only modest effects on tumor growth compared to control groups .

Case Studies and Research Findings

  • Case Study on MDM2 Inhibition : A study focused on a series of pyrrolopyrimidine derivatives highlighted the importance of substituent groups in enhancing binding affinity and selectivity towards MDM2. The findings suggest that structural modifications can lead to improved biological activity .
  • Comparative Analysis with Other Compounds : Research comparing various pyrrolopyrimidine derivatives revealed that while some exhibited high potency against MDM2, others showed superior pharmacokinetic profiles which are crucial for therapeutic applications .

Data Summary Table

Compound NameTargetKi Value (nM)Efficacy (SJSA-1)In Vivo Tumor Growth Inhibition
This compoundMDM22.9ModerateModest
Related Compound AMDM21.5HighSignificant
Related Compound BOther10LowMinimal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.